Bromoacetic-13c2 acid

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Selection

Bromoacetic-13C2 acid (CAS 52947-00-9) is a dual ¹³C-labeled analog (M+2 mass shift) for quantitative mass spectrometry, supplied as a powder (mp 47-49°C). • M+2 shift ensures baseline separation from the analyte's natural isotopic envelope in LC/GC-MS. • 99 atom% ¹³C purity supports %CV <15% in regulated bioanalysis per FDA/ICH M10. • ISO 17034-certified reference standard; reduces NDA/ANDA re-testing burden by ~30-40%. • Extraction surrogate & injection IS for HAAs in EPA water methods. • Dual ¹³C nuclei double ¹³C-NMR sensitivity for metabolic flux studies. Bulk packaging available. Request a quote for custom synthesis.

Molecular Formula C2H3BrO2
Molecular Weight 140.93 g/mol
CAS No. 52947-00-9
Cat. No. B122903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetic-13c2 acid
CAS52947-00-9
Synonyms1,2-Bromoacetic Acid-13C2;  1,2-Bromoethanoic Acid-13C2; 
Molecular FormulaC2H3BrO2
Molecular Weight140.93 g/mol
Structural Identifiers
SMILESC(C(=O)O)Br
InChIInChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
InChIKeyKDPAWGWELVVRCH-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetic-13C2 Acid Properties & Isotopic Purity


Bromoacetic-13C2 acid (CAS 52947-00-9) is a stable isotope-labeled analog of bromoacetic acid in which both carbon atoms are enriched with the carbon-13 isotope, yielding a molecular formula of ¹³C₂H₃BrO₂ . This compound is supplied as a powder with a melting point of 47–49 °C (lit.) and a boiling point of 208 °C (lit.) [1]. The dual ¹³C labeling results in a mass shift of M+2 relative to the unlabeled parent compound, a critical feature for its use as an internal standard in quantitative mass spectrometry workflows [2].

Bromoacetic-13C2 Acid Substitution Risks


Interchanging Bromoacetic-13C2 acid with other isotopically labeled bromoacetic acid variants is analytically unsound due to three non‑interchangeable parameters: (i) isotopic substitution position (dual ¹³C vs. single ¹³C or deuterium), which dictates the exact mass shift and the absence of deuterium‑hydrogen exchange artifacts; (ii) certified isotopic purity (99 atom % ¹³C), which directly controls the quantitative accuracy of isotope‑dilution MS assays; and (iii) regulatory metrology framework (ISO 17034 certification for analytical standards), which establishes traceability and uniformity across batches—criteria not uniformly met by all suppliers [1]. Each parameter constitutes a source of systematic error if a substitute compound is introduced without full method re‑validation [2].

Bromoacetic-13C2 Acid Differentiation Data


Dual 13C Labeling Mass Shift Advantage

Bromoacetic-13C2 acid incorporates two carbon-13 atoms, yielding a mass shift of M+2 compared to the unlabeled parent compound. In contrast, the single‑labeled analog Bromoacetic acid-1-13C (CAS 57858-24-9) exhibits a mass shift of M+1 [1]. The larger mass separation of the dual‑labeled standard reduces the probability of isotopic overlap with the analyte's natural isotope envelope, thereby improving signal‑to‑noise and quantitative precision in complex matrices [2].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Selection

Isotopic Purity Advantage for Isotope Dilution

Commercially available Bromoacetic-13C2 acid is specified at 99 atom % 13C isotopic purity . This level of enrichment is essential for isotope‑dilution mass spectrometry, where any unlabeled impurity directly contributes to the analyte signal and causes systematic underestimation of the true concentration. In contrast, some generic isotope‑labeled reagents are supplied with isotopic purity as low as 95%, which would introduce a 5% bias in the measured ion ratio if uncorrected .

Analytical Method Validation Stable Isotope-Labeled Internal Standards Quantitative LC‑MS/MS

ISO 17034 Certification and Traceable Purity

Bromoacetic-13C2 acid is available as a reference standard manufactured under ISO 17034 accreditation, which mandates rigorous homogeneity testing, stability monitoring, and metrological traceability [1]. This certification is explicitly required for analytical standards used in pharmaceutical method validation and quality control, whereas many isotope‑labeled compounds are sold only with a simple certificate of analysis lacking full ISO 17034 compliance [2].

Pharmaceutical Quality Control Reference Standard Metrology ISO 17034 Compliance

Chemical Purity Minimizing Analytical Interference

The target compound is supplied with a chemical purity of 99% (CP) as determined by chromatographic assay [1]. While the comparator Bromoacetic-1-13C acid is also available at ≥95% purity, the higher chemical purity specification of the ¹³C₂ variant reduces the risk of extraneous chromatographic peaks that could co‑elute with the analyte of interest or the internal standard itself .

Trace Analysis Method Validation Chemical Purity Specifications

Bromoacetic-13C2 Acid Applications


Quantitative LC-MS/MS Bioanalysis of Bromoacetic Acid

In regulated bioanalytical laboratories, Bromoacetic-13C2 acid serves as the ideal SIL‑IS for quantifying bromoacetic acid in plasma, urine, or cell‑culture media. The M+2 mass shift ensures complete baseline separation from the analyte's isotopic envelope, while the 99 atom % ¹³C purity minimizes the blank contribution. Together, these features enable precise quantitation with %CV typically below 15%, meeting FDA and ICH M10 validation criteria [1].

Pharmaceutical Method Validation & QC Testing

Pharmaceutical quality control units rely on Bromoacetic-13C2 acid as a reference standard for impurity profiling during API synthesis. The ISO 17034 certification provides auditable traceability to the SI unit, eliminating the need for in‑house qualification. This reduces the analytical burden for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) by approximately 30–40% in terms of re‑testing effort, according to cost‑analysis models [2].

CSIA for Haloacetic Acid Environmental Analysis

In environmental chemistry, Bromoacetic-13C2 acid is used as an extraction surrogate and injection internal standard for the GC‑MS analysis of bromoacetic acid and related haloacetic acids in water samples. The dual ¹³C label provides a unique retention time shift in certain GC phases, aiding in chromatographic identification, and the high isotopic purity ensures that isotope‑ratio calculations remain unaffected by natural‑abundance variation [3].

Synthesis of 13C-Labeled Metabolic Tracers

Organic chemists utilize Bromoacetic-13C2 acid as a starting material for the synthesis of more complex ¹³C‑labeled molecules, such as labeled ethyl bromoacetate or labeled amino acid derivatives. The dual ¹³C label provides two distinct NMR‑active nuclei per molecule, enhancing the sensitivity of ¹³C‑NMR experiments by a factor of approximately 2 compared to single‑labeled analogs, and allows for the tracing of carbon‑carbon bond connectivity in metabolic flux studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetic-13c2 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.